Cas no 1805127-04-1 (4-Amino-3-methylpyridine-5-methanol)

4-Amino-3-methylpyridine-5-methanol is a substituted pyridine derivative with a molecular structure featuring both amino and hydroxymethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in heterocyclic synthesis. The presence of the amino group enhances reactivity for further derivatization, while the hydroxymethyl moiety offers additional functionalization opportunities. Its stability under standard conditions and compatibility with common organic solvents make it suitable for use in multi-step synthetic processes. The compound’s structural features may also contribute to biological activity, making it a candidate for studies in medicinal chemistry and drug development.
4-Amino-3-methylpyridine-5-methanol structure
1805127-04-1 structure
Product name:4-Amino-3-methylpyridine-5-methanol
CAS No:1805127-04-1
MF:C7H10N2O
MW:138.167101383209
CID:4899633

4-Amino-3-methylpyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-methylpyridine-5-methanol
    • Inchi: 1S/C7H10N2O/c1-5-2-9-3-6(4-10)7(5)8/h2-3,10H,4H2,1H3,(H2,8,9)
    • InChI Key: KPGHXWNDVGVBMU-UHFFFAOYSA-N
    • SMILES: OCC1C=NC=C(C)C=1N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • XLogP3: 0.2
  • Topological Polar Surface Area: 59.1

4-Amino-3-methylpyridine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029014915-1g
4-Amino-3-methylpyridine-5-methanol
1805127-04-1 95%
1g
$2,981.85 2022-04-01
Alichem
A029014915-250mg
4-Amino-3-methylpyridine-5-methanol
1805127-04-1 95%
250mg
$931.00 2022-04-01

Additional information on 4-Amino-3-methylpyridine-5-methanol

4-Amino-3-methylpyridine-5-methanol: A Comprehensive Overview

The compound 4-Amino-3-methylpyridine-5-methanol, identified by the CAS number 1805127-04-1, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the broader category of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of 4-Amino-3-methylpyridine-5-methanol consists of a pyridine ring with substituents at positions 3, 4, and 5, making it a valuable starting material for further functionalization.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of bioactive compounds. The presence of an amino group at position 4 and a methyl group at position 3 introduces unique electronic and steric effects, which can influence the compound's reactivity and biological activity. Additionally, the hydroxymethyl group at position 5 provides a site for further modification, enabling the synthesis of more complex molecules with tailored properties.

In terms of synthesis, researchers have explored various methods to prepare 4-Amino-3-methylpyridine-5-methanol. One common approach involves the nucleophilic substitution of an appropriate pyridine derivative with an amine group. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Furthermore, advancements in catalytic processes have enabled more efficient synthesis pathways, reducing costs and environmental impact.

The application of 4-Amino-3-methylpyridine-5-methanol extends beyond traditional chemical synthesis. In the field of materials science, this compound has been investigated as a precursor for the development of advanced materials such as conductive polymers and coordination complexes. Its ability to form stable metal-ligand interactions makes it a promising candidate for applications in catalysis and sensing technologies.

In recent years, there has been growing interest in the use of pyridine derivatives like 4-Amino-3-methylpyridine-5-methanol in medicinal chemistry. Researchers have explored its potential as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that this compound can serve as a lead structure for developing inhibitors of key enzymes involved in disease pathways.

The toxicological profile of 4-Amino-3-methylpyridine-5-methanol has also been a subject of recent investigations. Preliminary studies indicate that this compound exhibits low toxicity under standard experimental conditions, making it a safer option for use in pharmaceutical applications. However, further research is needed to fully understand its long-term effects and potential risks.

In conclusion, 4-Amino-3-methylpyridine-5-methanol, with its unique structure and versatile properties, represents a valuable compound in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key building block in modern chemistry.

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